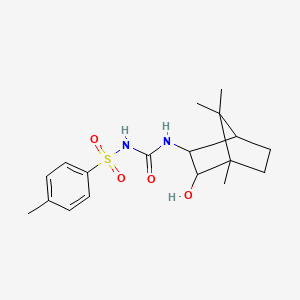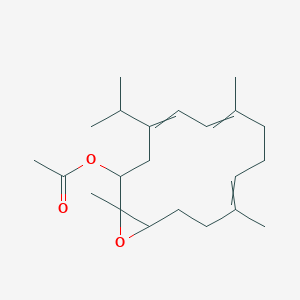
Formamidinium Lead Chloride Iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formamidinium Lead Chloride Iodide is a hybrid organic-inorganic compound that belongs to the family of perovskite materials. These materials have gained significant attention due to their exceptional optoelectronic properties, making them promising candidates for applications in solar cells, light-emitting diodes, and other electronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
Formamidinium Lead Chloride Iodide can be synthesized through a solution-based method. The typical procedure involves dissolving formamidinium iodide and lead chloride in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The solution is then spin-coated onto a substrate and annealed at elevated temperatures to form the perovskite film .
Industrial Production Methods
In industrial settings, the production of this compound involves similar solution-based techniques but on a larger scale. The process is optimized for high throughput and uniformity, ensuring consistent quality of the perovskite films. Techniques such as roll-to-roll processing and vapor deposition are also explored for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Formamidinium Lead Chloride Iodide undergoes various chemical reactions, including:
Oxidation: Exposure to oxygen can lead to the oxidation of the lead component, forming lead oxide.
Reduction: Reducing agents can convert lead ions to their lower oxidation states.
Substitution: Halide ions in the perovskite structure can be substituted with other halides, altering the material’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Oxygen, hydrogen peroxide.
Reducing agents: Hydrazine, sodium borohydride.
Substituting agents: Halide salts such as bromides and chlorides.
Major Products Formed
The major products formed from these reactions include lead oxide, reduced lead species, and substituted perovskite compounds with different halide compositions .
Scientific Research Applications
Formamidinium Lead Chloride Iodide has a wide range of scientific research applications:
Solar Cells: It is extensively used in perovskite solar cells due to its high power conversion efficiency and stability.
Light-Emitting Diodes (LEDs): The compound’s excellent luminescent properties make it suitable for use in LEDs.
Photodetectors: Its high sensitivity to light enables its use in photodetectors for imaging and sensing applications.
Other Electronic Devices: The material’s unique electronic properties are explored for use in transistors and other electronic components.
Mechanism of Action
The mechanism by which Formamidinium Lead Chloride Iodide exerts its effects involves the interaction of its organic and inorganic components. The formamidinium cation stabilizes the perovskite structure, while the lead halide framework facilitates efficient charge transport. The material’s optoelectronic properties are attributed to its ability to absorb light and generate charge carriers, which are then transported through the perovskite lattice .
Comparison with Similar Compounds
Similar Compounds
Methylammonium Lead Iodide: Another perovskite material with similar applications but lower thermal stability.
Cesium Lead Iodide: Known for its high stability but lower efficiency compared to formamidinium-based perovskites.
Mixed Cation Perovskites: Compounds that combine different cations (e.g., formamidinium and methylammonium) to achieve a balance of stability and efficiency.
Uniqueness
Formamidinium Lead Chloride Iodide stands out due to its superior thermal stability and optimal band gap, making it highly efficient for photovoltaic applications. Its ability to form stable perovskite phases at lower temperatures further enhances its suitability for various electronic devices .
Properties
CAS No. |
9012-25-3 |
|---|---|
Molecular Formula |
C22H34O3 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
(1,7,11-trimethyl-4-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-4,6,10-trien-2-yl) acetate |
InChI |
InChI=1S/C22H34O3/c1-15(2)19-12-10-16(3)8-7-9-17(4)11-13-20-22(6,25-20)21(14-19)24-18(5)23/h9-10,12,15,20-21H,7-8,11,13-14H2,1-6H3 |
InChI Key |
DGDSKYGEKMVUCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC(=CC=C(CC(C2(C(O2)CC1)C)OC(=O)C)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


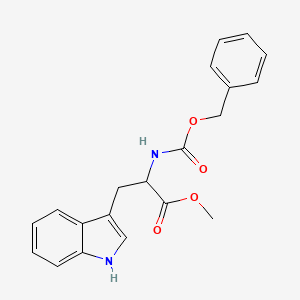
![2H-Pyran-2-one, 6-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]-5,6-dihydro-,(6R)-](/img/structure/B13390794.png)
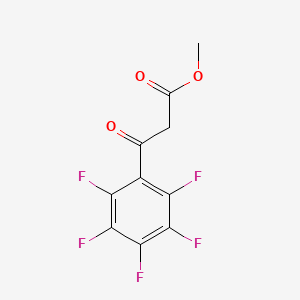
![(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B13390813.png)
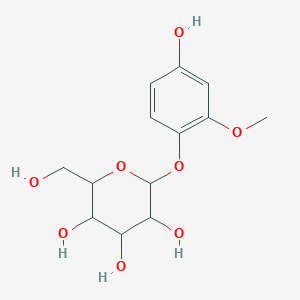
![3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B13390843.png)

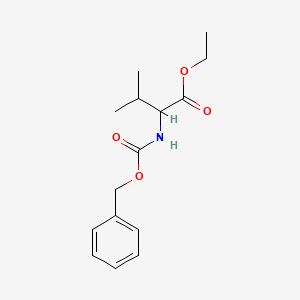
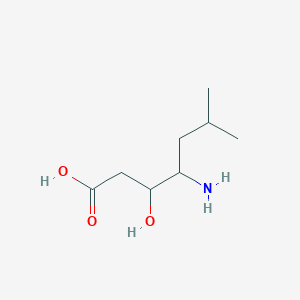
![2-methoxy-3-[3-[(2-methoxy-8-methylidene-11-oxo-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-3-yl)oxy]propoxy]-8-methylidene-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B13390864.png)

![4-[1-[[3-(Difluoromethyl)-1-methyl-5-[3-(trifluoromethyl)phenoxy]pyrazole-4-carbonyl]amino]ethyl]benzoic acid](/img/structure/B13390879.png)
![1,1,4,7-Tetramethyl-1a,2,3,5,6,7,7a,7b-octahydrocyclopropa[e]azulene](/img/structure/B13390882.png)
